molecular formula C15H18FN3O2 B7935195 tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate

tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate

Cat. No.: B7935195
M. Wt: 291.32 g/mol
InChI Key: NGHAMWAEWZHCAD-UHFFFAOYSA-N
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Description

Tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tert-butyl group, a cyano group, a fluorophenyl group, and an azetidine ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common method is the cyclization of a suitable precursor containing the fluorophenyl group and the cyano group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the cyano group can lead to the formation of carboxylic acids.

  • Reduction: Reduction of the cyano group can produce primary amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it an important component in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Tert-Butyl 2-(3-cyano-4-fluorophenyl)acetate

  • Tert-Butyl 3-cyano-4-fluorophenylacetate

  • Tert-Butyl 3-cyano-3-(4-fluorophenyl)propanoate

Uniqueness: Tert-Butyl 3-cyano-3-((4-fluorophenyl)amino)azetidine-1-carboxylate stands out due to its azetidine ring, which is not commonly found in similar compounds

Properties

IUPAC Name

tert-butyl 3-cyano-3-(4-fluoroanilino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-14(2,3)21-13(20)19-9-15(8-17,10-19)18-12-6-4-11(16)5-7-12/h4-7,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHAMWAEWZHCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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